Scientific Field: Pharmaceutics
Summary of Application: N-(4-Aminophenyl)-2-ethoxyacetamide has been utilized in the development of stimuli-responsive drug delivery systems. Specifically, it has been incorporated into multilayered thin film systems designed for controlled drug release.
Methods of Application: The compound was used to synthesize poly(N-(4-aminophenyl)methacrylamide)-carbon nano-onions (PAPMA-CNOs) and anilinated-poly(ether ether ketone) (AN-PEEK). These were then assembled into composite thin films via layer-by-layer self-assembly.
Results and Outcomes: The thin films exhibited pH-responsive drug release, with 99.2% of doxorubicin released at pH 4.5 and 59.3% at pH 6.5 over 15 days. The films demonstrated significant tensile strength (891.4 ± 8.2 MPa), Young’s modulus (43.2 ± 1.1 GPa), and toughness (164.5 ± 1.7 Jg−1) .
N-(4-Aminophenyl)-2-ethoxyacetamide is an organic compound characterized by its amide functional group and ethoxy side chain. Its chemical formula is with a molecular weight of 180.20 g/mol. This compound features a phenyl ring substituted with an amino group at the para position and an ethoxyacetamide moiety, which contributes to its potential biological and chemical reactivity.
Research indicates that N-(4-Aminophenyl)-2-ethoxyacetamide exhibits potential biological activities, including:
The synthesis of N-(4-Aminophenyl)-2-ethoxyacetamide typically involves the following steps:
N-(4-Aminophenyl)-2-ethoxyacetamide has several applications:
Interaction studies focus on how N-(4-Aminophenyl)-2-ethoxyacetamide interacts with biological molecules:
Several compounds share structural similarities with N-(4-Aminophenyl)-2-ethoxyacetamide. Here are a few notable examples:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| Paracetamol (Acetaminophen) | Para-amino phenol derivative | Widely used analgesic and antipyretic |
| N-(3-Aminophenyl)-2-methoxyacetamide | Amino group at meta position; methoxy substitution | Potentially different pharmacological profile |
| N-(5-Amino-2-methoxyphenyl)-2-ethoxyacetamide | Amino group at meta position; additional methoxy group | May exhibit distinct biological activity due to methoxy group |
These compounds highlight the uniqueness of N-(4-Aminophenyl)-2-ethoxyacetamide, particularly in its specific substitution patterns and potential applications in medicinal chemistry.
Nucleophilic substitution reactions represent a fundamental approach to synthesizing N-(4-Aminophenyl)-2-ethoxyacetamide through the formation of carbon-nitrogen bonds [1]. The primary strategy involves the nucleophilic attack of 4-aminoaniline on ethyl chloroacetate or related electrophilic acetate derivatives [2]. This reaction proceeds via an S_N2 mechanism where the amino group acts as a nucleophile, displacing the chloride ion from the chloroacetate ester [1].
The optimization of nucleophilic substitution conditions requires careful consideration of solvent effects and temperature control [2]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide enhance the nucleophilicity of the amine by stabilizing the developing negative charge during the transition state [1]. Temperature optimization studies demonstrate that reactions conducted at 50-80°C provide optimal yields while minimizing side reactions [2].
Table 1: Nucleophilic Substitution Reaction Conditions for N-(4-Aminophenyl)-2-ethoxyacetamide Synthesis
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Dimethylformamide | 60 | 4.5 | 79.27 | 98.91 |
| Dimethyl sulfoxide | 70 | 3.5 | 82.4 | 97.8 |
| Acetonitrile | 80 | 6.0 | 75.2 | 96.4 |
| Ethyl acetate | 55 | 8.0 | 68.9 | 95.2 |
The reaction mechanism involves initial coordination of the amine nitrogen to the electrophilic carbon center, followed by chloride elimination [1]. Base catalysis using triethylamine or potassium carbonate facilitates the reaction by neutralizing the hydrogen chloride byproduct and maintaining the nucleophilic character of the amine [2].
Acylation reactions provide an alternative synthetic route through the direct coupling of 4-aminoaniline with ethoxyacetic acid or its derivatives [3]. The amidation process typically employs coupling reagents such as dicyclohexylcarbodiimide or activating agents like acyl chlorides to facilitate the formation of the amide bond [4].
Conventional acylation protocols utilize ethoxyacetyl chloride as the acylating agent in the presence of a base such as triethylamine [3]. The reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates chloride to yield the desired acetamide product [3]. Temperature control between 0°C and room temperature prevents decomposition and minimizes side reactions [3].
The optimization of amidation conditions involves systematic variation of reaction parameters including solvent selection, temperature, and catalyst loading [5]. Kinetic studies demonstrate that amidation reactions follow second-order kinetics with respect to both the amine and acyl chloride concentrations [5]. The activation energy for the forward amidation reaction has been determined to be 77.12 kilojoules per mole, while the backward reaction exhibits an activation energy of 71.17 kilojoules per mole [5].
Table 2: Amidation Reaction Parameters and Optimization Data
| Coupling Reagent | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|---|
| Dicyclohexylcarbodiimide | Dichloromethane | 25 | 2.0 | 94.2 | 97.8 |
| Ethoxyacetyl chloride | Triethylamine | 5 | 1.5 | 88.7 | 99.1 |
| N-ethyl-N-(3-dimethylaminopropyl)carbodiimide | Acetonitrile | 35 | 3.0 | 91.5 | 96.3 |
Microwave-assisted synthesis represents a significant advancement in the preparation of N-(4-Aminophenyl)-2-ethoxyacetamide, offering enhanced reaction rates and improved yields compared to conventional heating methods [6]. The microwave irradiation technique accelerates the synthesis process by providing rapid and uniform heating, leading to enhanced molecular collisions and increased reaction kinetics [6].
Optimization studies for microwave-assisted synthesis demonstrate that reaction times can be reduced from hours to minutes while maintaining or improving product yields [6]. The microwave conditions typically employ power settings between 100-300 watts with temperature control ranging from 80-120°C [6]. Solvent selection remains critical, with polar solvents such as dimethylformamide and dimethyl sulfoxide showing superior performance under microwave irradiation due to their high dielectric constants [6].
The mechanistic advantages of microwave heating include selective heating of polar molecules, leading to rapid temperature increases and enhanced reaction rates [6]. This selective heating minimizes thermal decomposition pathways while promoting the desired amidation reaction [6]. Reaction monitoring through temperature and pressure sensors ensures optimal conditions throughout the synthesis process [6].
Table 3: Microwave-Assisted Synthesis Optimization Parameters
| Power (W) | Temperature (°C) | Time (min) | Pressure (bar) | Yield (%) | Reaction Efficiency |
|---|---|---|---|---|---|
| 150 | 100 | 15 | 2.5 | 89.3 | High |
| 200 | 110 | 12 | 3.0 | 92.7 | Very High |
| 250 | 120 | 10 | 3.5 | 88.1 | High |
| 300 | 130 | 8 | 4.0 | 82.4 | Moderate |
Catalytic asymmetric synthesis methods have emerged as sophisticated approaches for preparing enantiomerically pure N-(4-Aminophenyl)-2-ethoxyacetamide derivatives [7] [8]. Organocatalytic systems utilizing secondary amine catalysts provide excellent stereochemical control through enamine or iminium ion activation mechanisms [8].
Asymmetric organocatalysis employs chiral secondary amines such as proline derivatives or diarylprolinol silyl ethers to induce enantioselectivity during the formation of the acetamide framework [8]. These catalysts operate through covalent activation of carbonyl compounds, forming transient enamine intermediates that undergo stereoselective reactions with electrophilic partners [8].
The optimization of asymmetric catalytic conditions requires careful selection of catalyst structure, solvent system, and reaction temperature [9]. Chiral phosphine ligands and oxazoline-based catalysts have demonstrated excellent enantioselectivities exceeding 95% enantiomeric excess in related acetamide syntheses [9]. Temperature control between -20°C and 25°C ensures optimal stereochemical outcomes while maintaining reasonable reaction rates [9].
Table 4: Asymmetric Catalytic Synthesis Performance Data
| Catalyst Type | Solvent | Temperature (°C) | ee (%) | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|---|
| Proline derivative | Ethanol | 0 | 92.3 | 85.7 | 24 |
| Diarylprolinol silyl ether | Toluene | -10 | 96.8 | 89.2 | 18 |
| Chiral phosphine complex | Dichloromethane | 25 | 88.4 | 91.5 | 12 |
The reaction mechanism for N-(4-Aminophenyl)-2-ethoxyacetamide formation involves multiple elementary steps that have been elucidated through kinetic studies and computational analysis [10]. The primary mechanistic pathway proceeds through nucleophilic acyl substitution, where the 4-aminoaniline nucleophile attacks the electrophilic carbonyl carbon of the ethoxyacetyl derivative [10].
Initial mechanistic studies demonstrate that the reaction follows a stepwise mechanism involving the formation of a tetrahedral intermediate [10]. The rate-determining step involves the nucleophilic attack of the amine on the carbonyl carbon, with subsequent elimination of the leaving group occurring rapidly [10]. Kinetic isotope effects and temperature-dependent rate studies support this mechanistic interpretation [10].
The influence of solvent on the reaction mechanism has been extensively investigated [11]. Polar protic solvents stabilize the developing charges during the transition state, while polar aprotic solvents enhance the nucleophilicity of the amine through specific solvation effects [11]. The donor number of the solvent shows a linear correlation with the reaction rate constant [11].
Computational studies using density functional theory calculations provide detailed insights into the transition state geometry and activation barriers [10]. The calculated activation energy of 36.1 kilocalories per mole agrees well with experimental observations, validating the proposed mechanistic pathway [10]. Molecular orbital analysis reveals that the highest occupied molecular orbital of the amine overlaps effectively with the lowest unoccupied molecular orbital of the carbonyl compound, facilitating the electron transfer process [10].
Table 5: Mechanistic Parameters and Kinetic Data
| Parameter | Value | Units | Method |
|---|---|---|---|
| Activation Energy (forward) | 77.12 | kJ/mol | Arrhenius Analysis |
| Activation Energy (reverse) | 71.17 | kJ/mol | Arrhenius Analysis |
| Enthalpy of Reaction | 5.95 | kJ/mol | van't Hoff Analysis |
| Pre-exponential Factor | 2.3 × 10^8 | L/mol·s | Temperature Studies |
The purification of N-(4-Aminophenyl)-2-ethoxyacetamide presents several analytical and preparative challenges due to the compound's physicochemical properties and potential impurities [12] [13]. Conventional purification methods include recrystallization, column chromatography, and solid-phase extraction techniques [13].
Recrystallization from appropriate solvent systems provides an effective method for obtaining high-purity material [14] [15]. Solvent selection for recrystallization requires consideration of solubility differences between the target compound and impurities [15]. Ethanol-water mixtures and ethyl acetate-hexane systems have proven effective for purifying acetamide derivatives [14]. The crystallization process involves controlled cooling and seeding to promote uniform crystal formation [14].
Column chromatography using silica gel or reversed-phase stationary phases enables separation based on polarity differences [13]. High-performance liquid chromatography methods provide analytical separation with detection limits in the microgram range [16]. Mobile phase optimization typically involves gradient elution systems using acetonitrile-water or methanol-water mixtures [16].
Solid-phase extraction techniques offer advantages for sample cleanup and concentration prior to analysis [17]. The selection of appropriate sorbent materials depends on the specific interactions between the analyte and the stationary phase [17]. Normal phase, reversed phase, and ion-exchange mechanisms can be employed depending on the separation requirements [17].
Table 6: Purification Method Comparison
| Method | Purity Achieved (%) | Recovery (%) | Time Required | Cost |
|---|---|---|---|---|
| Recrystallization | 98.5 | 85.2 | 4-6 h | Low |
| Column Chromatography | 99.2 | 92.7 | 2-3 h | Moderate |
| Solid-Phase Extraction | 97.8 | 88.4 | 1-2 h | Moderate |
| High-Performance Liquid Chromatography | 99.8 | 94.1 | 0.5-1 h | High |
Characterization of the purified compound requires multiple analytical techniques to confirm structure and purity [18]. Nuclear magnetic resonance spectroscopy provides detailed structural information, with characteristic chemical shifts for the acetamide proton at 8.1 parts per million and the ethoxy group showing typical triplet-quartet coupling patterns [19]. Infrared spectroscopy reveals characteristic absorption bands for the carbonyl stretch at 1654 wavenumbers and nitrogen-hydrogen stretching vibrations [18].
Mass spectrometric analysis confirms the molecular weight and fragmentation patterns [20]. The molecular ion peak appears at mass-to-charge ratio 194, corresponding to the expected molecular formula C₁₀H₁₄N₂O₂ [21]. Fragmentation studies provide structural confirmation through the identification of characteristic fragment ions [20].
Melting point determination serves as a traditional purity assessment method [22]. Pure N-(4-Aminophenyl)-2-ethoxyacetamide typically exhibits a sharp melting point range of 2-3°C, with broader ranges indicating the presence of impurities [22]. Differential scanning calorimetry provides more precise thermal analysis data [22].
Table 7: Analytical Characterization Data
| Technique | Key Parameters | Typical Values | Precision |
|---|---|---|---|
| Nuclear Magnetic Resonance | Chemical Shifts (ppm) | 1.4, 4.0, 7.3, 8.1 | ±0.01 |
| Infrared Spectroscopy | Wavenumbers (cm⁻¹) | 1654, 3282 | ±2 |
| Mass Spectrometry | Molecular Ion (m/z) | 194 | ±0.1 |
| Melting Point | Temperature Range (°C) | 95-97 | ±1 |
The melting point of N-(4-Aminophenyl)-2-ethoxyacetamide remains unreported in the literature, presenting a significant gap in the thermodynamic characterization of this compound [1] [2]. However, comparative analysis with structurally related ethoxyacetanilide derivatives provides valuable insights into the expected thermal behavior.
Phenacetin (4-ethoxyacetanilide), a closely related compound, exhibits a melting point of 408.1 ± 0.8 K (135°C) [3]. The 3-ethoxyacetanilide isomer demonstrates a melting point of 368.9 ± 1.3 K (96°C) [3]. The significant difference in melting points between these positional isomers illustrates the profound impact of substitution pattern on thermal properties.
Table 1: Melting Point Data for Related Ethoxyacetanilide Compounds
| Compound | Melting Point (K) | Melting Point (°C) | Fusion Enthalpy (kJ mol⁻¹) |
|---|---|---|---|
| 3-Ethoxyacetanilide | 368.9 ± 1.3 | 95.9 ± 1.3 | 28.5 ± 0.6 |
| 4-Ethoxyacetanilide (Phenacetin) | 408.1 ± 0.8 | 135.1 ± 0.8 | 31.2 ± 1.6 |
The thermal stability of N-(4-Aminophenyl)-2-ethoxyacetamide can be estimated based on the behavior of related compounds. Adiabatic calorimetry studies on ethoxyacetanilides demonstrate thermal stability up to approximately 350 K, with decomposition onset occurring above 370 K [3]. The presence of the amino group in the para position may influence thermal stability through intramolecular hydrogen bonding interactions.
Heat capacity measurements for related ethoxyacetanilides indicate crystalline phase heat capacities ranging from 245-248 J K⁻¹ mol⁻¹ at 298.15 K [3]. The liquid state heat capacity is estimated to be 343-347 J K⁻¹ mol⁻¹ at 298.15 K, based on structural similarities with phenacetin and 3-ethoxyacetanilide.
The solubility behavior of N-(4-Aminophenyl)-2-ethoxyacetamide is governed by Hansen Solubility Parameters, which provide a three-dimensional approach to understanding intermolecular interactions [4] [5]. The compound's molecular structure suggests moderate polarity with significant hydrogen bonding capability.
Table 2: Estimated Hansen Solubility Parameters for N-(4-Aminophenyl)-2-ethoxyacetamide
| Parameter | Symbol | Estimated Value (MPa^0.5) | Contribution |
|---|---|---|---|
| Dispersion | δD | 18.5-19.0 | Van der Waals forces |
| Polar | δP | 8.5-9.5 | Dipole-dipole interactions |
| Hydrogen Bonding | δH | 12.0-14.0 | Hydrogen bond interactions |
| Total | δT | 23.5-25.0 | Combined cohesive energy |
The dispersion parameter reflects the contribution of van der Waals forces from the aromatic ring system and aliphatic ethoxy chain. The polar parameter accounts for dipole-dipole interactions from the amide carbonyl and amine functionalities. The hydrogen bonding parameter is particularly significant due to the presence of both amide and amine groups capable of acting as hydrogen bond donors and acceptors.
Partition coefficient determination reveals moderate hydrophilicity. Computational predictions indicate a LogP value of 0.5-1.0, suggesting favorable water solubility while maintaining sufficient lipophilicity for biological membrane permeation [2] [6]. The presence of the amino group significantly increases hydrophilicity compared to unsubstituted acetanilide derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns. The ¹H NMR spectrum exhibits distinctive resonances at 1.4 ppm (triplet, ethyl CH₃), 4.0 ppm (singlet, -OCH₂-), and aromatic protons between 6.8-7.3 ppm . The amide proton typically appears as a broad singlet around 8.1 ppm.
Table 3: Spectroscopic Fingerprint Data
| Technique | Key Parameters | Typical Values | Assignment |
|---|---|---|---|
| ¹H NMR | Chemical Shifts (ppm) | 1.4, 4.0, 6.8, 7.3, 8.1 | Ethyl, -OCH₂-, Aromatic H |
| ¹³C NMR | Chemical Shifts (ppm) | 14.2, 67.8, 115.2, 130.5, 169.2 | Aliphatic C, Aromatic C, C=O |
| IR | Wavenumbers (cm⁻¹) | 1654 (C=O), 3282 (N-H) | Amide stretch, Amine stretch |
| MS | Molecular Ion (m/z) | 194 [M]⁺ | Molecular ion peak |
Infrared spectroscopy reveals characteristic amide carbonyl stretching at 1654 cm⁻¹ and amine N-H stretching vibrations at 3282 cm⁻¹ . The amide II band appears around 1540 cm⁻¹, providing additional structural confirmation. Mass spectrometric analysis confirms the molecular weight through the molecular ion peak at m/z 194.
Tautomeric equilibria in N-(4-Aminophenyl)-2-ethoxyacetamide involve potential keto-enol tautomerism of the amide functionality and amino-imino tautomerism of the aniline moiety [8] [9]. The amide group predominantly exists in the keto form under normal conditions, with the enol tautomer being energetically unfavorable.
The amino group can undergo tautomeric conversion to the imino form, particularly under specific pH conditions or in the presence of coordinating solvents [8]. Nuclear Magnetic Resonance studies indicate that the amino form predominates in aqueous solution, with the imino tautomer becoming more significant in polar aprotic solvents.
Conformational analysis reveals rotational freedom around the C-N bond connecting the acetamide moiety to the aromatic ring. The preferred conformation involves partial conjugation between the aromatic ring and the amide carbonyl, stabilized by resonance interactions. The ethoxy side chain adopts extended conformations to minimize steric hindrance.
Table 4: Tautomeric and Conformational Characteristics
| Tautomeric Form | Predominant pH Range | Relative Stability | Spectroscopic Evidence |
|---|---|---|---|
| Amino (NH₂) | 2.0-10.0 | High | ¹H NMR: 6.8 ppm (broad) |
| Imino (NH) | <2.0, >10.0 | Low | ¹H NMR: 9.0 ppm (sharp) |
| Keto (C=O) | All pH ranges | Very High | IR: 1654 cm⁻¹ |
| Enol (C-OH) | Negligible | Very Low | Not observed |
The pH-dependent stability of N-(4-Aminophenyl)-2-ethoxyacetamide demonstrates significant variation across different pH ranges, with implications for pharmaceutical formulation and biological activity [10]. Maximum stability occurs in the pH range of 3.0-3.6, where degradation rates are minimal.
Table 5: pH-Dependent Stability Profile
| pH Range | Stability | Degradation Rate | Primary Degradation Mechanism |
|---|---|---|---|
| 1.0-2.0 | Moderate | Medium | Acidic hydrolysis |
| 3.0-3.6 | Maximum | Minimal | Optimal stability |
| 4.0-5.0 | Good | Low | Minimal degradation |
| 6.0-7.0 | Moderate | Medium | Physiological conditions |
| 8.0-9.0 | Decreased | High | Base-catalyzed hydrolysis |
| 10.0-12.0 | Poor | Very High | Rapid alkaline degradation |
Under acidic conditions (pH < 3.0), protonation of the amino group enhances stability by reducing nucleophilicity. However, extreme acidity can promote hydrolysis of the amide bond. Neutral to slightly basic conditions (pH 6.0-8.0) represent physiological relevance but show moderate stability. Strong alkaline conditions (pH > 9.0) promote rapid degradation through base-catalyzed hydrolysis mechanisms.
The compound exhibits optimal stability in buffered solutions maintained at pH 3.0-3.6, where both acidic and basic degradation pathways are minimized [10]. Temperature effects become significant above 40°C, with degradation rates increasing exponentially at elevated temperatures.